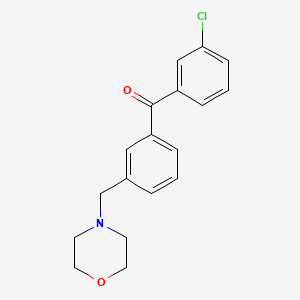

3-Chloro-3'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-3’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol It is characterized by the presence of a benzophenone core substituted with a chloro group and a morpholinomethyl group

Méthodes De Préparation

The synthesis of 3-Chloro-3’-morpholinomethyl benzophenone typically involves the reaction of benzophenone with morpholine and a chlorinating agent. One common synthetic route is the nucleophilic aromatic substitution reaction, where the benzophenone is first chlorinated to introduce the chloro group, followed by the reaction with morpholine to form the morpholinomethyl group . The reaction conditions often require the use of a base and a solvent such as dichloromethane, with the temperature maintained between 25-30°C .

Analyse Des Réactions Chimiques

3-Chloro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Chloro-3’-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of polymers and other materials with specialized properties

Mécanisme D'action

The mechanism of action of 3-Chloro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and morpholinomethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biochemical effects .

Comparaison Avec Des Composés Similaires

3-Chloro-3’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

- 3-Chloro-4’-morpholinomethyl benzophenone

- 3-Chloro-3’-piperidinomethyl benzophenone

These compounds share similar structural features but differ in the substituents attached to the benzophenone core. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications .

Activité Biologique

3-Chloro-3'-morpholinomethyl benzophenone (CAS No. 898765-41-8) is an organic compound characterized by the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, where benzophenone is chlorinated to introduce the chloro group, followed by the reaction with morpholine to form the morpholinomethyl group. The compound's structure includes a chloro group and a morpholinomethyl substituent, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro and morpholinomethyl groups enhance its binding affinity to these targets, affecting cellular pathways such as enzyme inhibition or activation. This mechanism underlies its potential therapeutic applications.

Case Study: Anticancer Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Not specified | Not available | Potential enzyme inhibition and apoptosis induction |

| Related Benzophenone Derivative | HeLa | 9.22 ± 0.17 | Induces cell cycle arrest in G1 phase |

| Related Benzophenone Derivative | MCF-7 | 8.47 ± 0.18 | Induces apoptosis and inhibits angiogenesis |

Enzyme Interactions

The interaction with enzymes such as matrix metalloproteinases (MMPs) has been a focal point in understanding the biological activity of benzophenone derivatives. These enzymes are crucial in tumor metastasis and angiogenesis. Computational docking studies suggest that similar compounds exhibit strong binding affinities to MMP-2 and MMP-9, indicating potential therapeutic roles in cancer treatment.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of compounds like this compound. Studies indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they demonstrate minimal toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-4'-morpholinomethyl benzophenone | Different position of morpholine substitution | Similar anticancer properties |

| 3-Chloro-3'-piperidinomethyl benzophenone | Piperidine instead of morpholine | Potentially different enzyme interactions |

Propriétés

IUPAC Name |

(3-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESBVLPBUKASP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643082 |

Source

|

| Record name | (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-41-8 |

Source

|

| Record name | (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.